2,2-difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride
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Overview
Description
2,2-Difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride is a synthetic organic compound characterized by the presence of a cyclopropane ring substituted with fluorine atoms and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a diazo compound in the presence of a catalyst such as rhodium or copper.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor, which introduce fluorine atoms into the cyclopropane ring.
Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms or the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce various amine derivatives.
Scientific Research Applications
2,2-Difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays to understand its biological activity.
Industry: In industrial settings, the compound may be used in the synthesis of agrochemicals, polymers, and other materials requiring fluorinated intermediates.
Mechanism of Action
The mechanism of action of 2,2-difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity through strong hydrogen bonding and hydrophobic interactions. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorocyclopropanamine: Lacks the fluoromethyl group, which may result in different chemical and biological properties.
1-(Fluoromethyl)cyclopropanamine: Contains only one fluorine atom, potentially affecting its reactivity and interactions.
Cyclopropanamine: The absence of fluorine atoms significantly alters its chemical behavior and biological activity.
Uniqueness
2,2-Difluoro-1-(fluoromethyl)cyclopropan-1-amine hydrochloride is unique due to the presence of multiple fluorine atoms and a fluoromethyl group, which confer distinct chemical properties such as increased stability, lipophilicity, and potential for specific biological interactions. These features make it a valuable compound for research and industrial applications.
Properties
CAS No. |
2758004-59-8 |
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Molecular Formula |
C4H7ClF3N |
Molecular Weight |
161.6 |
Purity |
95 |
Origin of Product |
United States |
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